molecular formula C16H22Cl2CuN2 B086159 Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) CAS No. 14430-03-6

Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II)

Cat. No.: B086159
CAS No.: 14430-03-6
M. Wt: 376.8 g/mol
InChI Key: MICATHXXVBDHHY-UHFFFAOYSA-L
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Description

Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II): is a coordination compound that features a copper(II) ion coordinated by two 2,4,6-trimethylpyridinium ligands and two chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) typically involves the reaction of copper(II) chloride with 2,4,6-trimethylpyridine in an appropriate solvent. The reaction conditions often include:

    Solvent: A polar solvent such as ethanol or water.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Stoichiometry: A stoichiometric ratio of copper(II) chloride to 2,4,6-trimethylpyridine is maintained to ensure complete coordination.

Industrial Production Methods: While specific industrial production methods for bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) can undergo various types of chemical reactions, including:

    Oxidation-Reduction: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.

    Substitution: The chloride ligands can be substituted by other anions or ligands, depending on the reaction conditions and the nature of the substituting species.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Halide salts, phosphines, or other ligands.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different ligands, while redox reactions may result in the formation of copper(I) or copper(III) species.

Scientific Research Applications

Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) exerts its effects is primarily related to its ability to coordinate with various ligands and participate in redox reactions. The copper(II) center can interact with molecular targets, such as enzymes or DNA, potentially leading to biological effects. The specific pathways involved depend on the nature of the interactions and the cellular context.

Comparison with Similar Compounds

Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) can be compared with other similar coordination compounds, such as:

    Bis(2,4,6-trimethylpyridinio)dichloronickelate(II): Similar structure but with nickel(II) as the central metal ion.

    Bis(2,4,6-trimethylpyridinio)dichloropalladate(II): Similar structure but with palladium(II) as the central metal ion.

Uniqueness: The uniqueness of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) lies in its specific coordination environment and the properties conferred by the copper(II) center. This makes it particularly interesting for applications that require specific redox properties or interactions with biological molecules.

Biological Activity

Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) (also known as Cu(II)(C12H16N2)(Cl)2) is a copper complex that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, anti-inflammatory effects, antimicrobial activity, and cytotoxicity.

Chemical Structure and Properties

The compound features a copper(II) ion coordinated with two 2,4,6-trimethylpyridinium ligands and two chloride ions. The structural formula can be expressed as:

Cu2++2C12H16N2+2ClBis 2 4 6 trimethylpyridinio dichlorocuprate II \text{Cu}^{2+}+2\text{C}_{12}\text{H}_{16}\text{N}_2+2\text{Cl}^-\rightarrow \text{Bis 2 4 6 trimethylpyridinio dichlorocuprate II }

Research indicates that the biological activity of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) is primarily attributed to its ability to modulate oxidative stress and inflammatory pathways. The compound exhibits significant anti-inflammatory properties by inhibiting the production of superoxide anions and reducing exudate volume in experimental models of inflammation .

Anti-inflammatory Activity

A study investigating various copper(II) complexes, including bis(2,4,6-trimethylpyridinio)dichlorocuprate(II), demonstrated that these compounds did not affect prostaglandin biosynthesis but significantly inhibited leukocyte migration into inflamed tissues. The inhibition of superoxide production was noted as a crucial factor contributing to their anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) has been evaluated against several pathogens. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for common pathogens are summarized in Table 1.

Pathogen MIC (µM)
Staphylococcus aureus1.5
Pseudomonas aeruginosa3.0
Candida albicans2.0

The results indicate that bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) is particularly effective against Staphylococcus aureus, making it a candidate for further exploration in antimicrobial therapies .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) on human cell lines. Notably, the compound showed selective toxicity towards cancer cells while sparing normal fibroblast cells at similar concentrations used for antimicrobial assays. This selective cytotoxicity suggests potential applications in cancer therapy.

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects
In an animal model of pleurisy induced by carrageenan, treatment with bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) resulted in a significant reduction in inflammatory markers compared to untreated controls. This study highlights the compound's potential as an anti-inflammatory agent in clinical settings.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on the effectiveness of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that the compound maintained its antimicrobial activity even against these resistant strains, suggesting its potential utility in treating infections caused by resistant bacteria .

Properties

IUPAC Name

dichlorocopper;2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H11N.2ClH.Cu/c2*1-6-4-7(2)9-8(3)5-6;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICATHXXVBDHHY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2CuN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162670
Record name Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14430-03-6
Record name Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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